(2E)-2-CYANO-N-(2-ETHYL-6-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE
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Overview
Description
(2E)-2-CYANO-N-(2-ETHYL-6-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyano group, an ethyl-methylphenyl group, and a phenylprop-2-enamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(2-ETHYL-6-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE typically involves the reaction of 2-ethyl-6-methylaniline with appropriate reagents to introduce the cyano and phenylprop-2-enamide groups. One common method involves the use of diisopropyl ether as a solvent and acetic anhydride as a reactant. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-N-(2-ETHYL-6-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Diisopropyl ether, acetic anhydride.
Catalysts: Various metal catalysts depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-2-CYANO-N-(2-ETHYL-6-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-N-(2-ETHYL-6-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-1-[(4-METHYLPHENYL)METHYL]-5,6,7,8-TETRAHYDRO-1H-ISOQUINOLINE
- 4-Methyl-2-biphenylcarbonitrile
Uniqueness
(2E)-2-CYANO-N-(2-ETHYL-6-METHYLPHENYL)-3-PHENYLPROP-2-ENAMIDE is unique due to its specific structural features, such as the combination of a cyano group with an ethyl-methylphenyl and phenylprop-2-enamide moiety
Properties
IUPAC Name |
(E)-2-cyano-N-(2-ethyl-6-methylphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-3-16-11-7-8-14(2)18(16)21-19(22)17(13-20)12-15-9-5-4-6-10-15/h4-12H,3H2,1-2H3,(H,21,22)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXILJRJKSZOKF-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(=CC2=CC=CC=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C(=C/C2=CC=CC=C2)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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